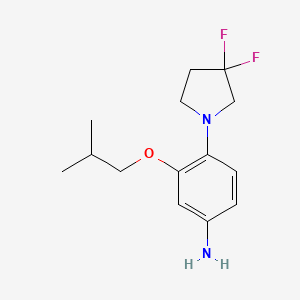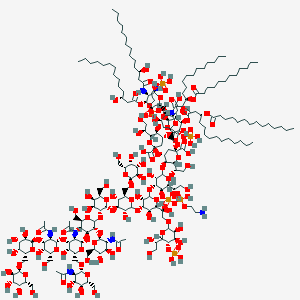![molecular formula C20H18BrN3O2 B13723126 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide is a synthetic organic compound with a molecular formula of C20H18BrN3O2 . This compound is characterized by its complex structure, which includes an aminophenyl group, a bromo-naphthyl group, and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3-aminophenylacetaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Bromination: The next step involves the bromination of 2-naphthol to introduce the bromo group.
Coupling Reaction: Finally, the hydrazone intermediate is coupled with the brominated naphthol derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-chloro-2-naphthyl)oxy]acetohydrazide
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-fluoro-2-naphthyl)oxy]acetohydrazide
Uniqueness
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .
Propiedades
Fórmula molecular |
C20H18BrN3O2 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(1-bromonaphthalen-2-yl)oxyacetamide |
InChI |
InChI=1S/C20H18BrN3O2/c1-13(15-6-4-7-16(22)11-15)23-24-19(25)12-26-18-10-9-14-5-2-3-8-17(14)20(18)21/h2-11H,12,22H2,1H3,(H,24,25)/b23-13+ |
Clave InChI |
DCGWEOVCDMEZGH-YDZHTSKRSA-N |
SMILES isomérico |
C/C(=N\NC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)/C3=CC(=CC=C3)N |
SMILES canónico |
CC(=NNC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



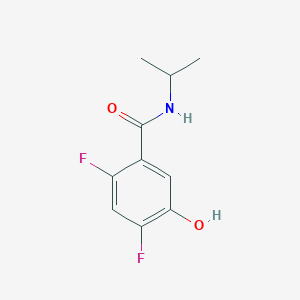
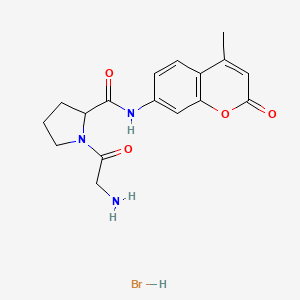
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
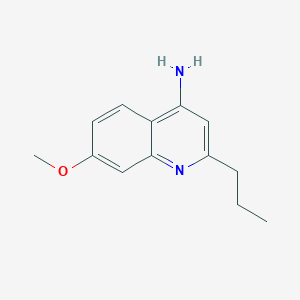
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

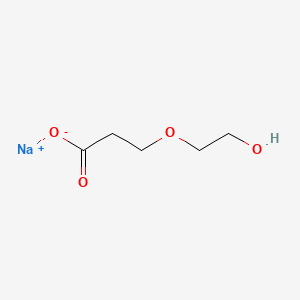
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
